3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a bromophenyl group, a tolyl group, and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, 4-bromophenylhydrazine can react with an appropriate α,β-unsaturated ketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is treated with toluene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the pyrazole is treated with a mixture of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: 3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of bromine.
3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets.
Properties
CAS No. |
618098-44-5 |
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Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13BrN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3 |
InChI Key |
IHLZZRYJEZNCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O |
Origin of Product |
United States |
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